(3-Bromo-1,1-difluoropropyl)cyclopropane
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Overview
Description
(3-Bromo-1,1-difluoropropyl)cyclopropane is an organic compound with the molecular formula C6H9BrF2. This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure. The presence of bromine and fluorine atoms in the molecule introduces significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,1-difluoropropyl)cyclopropane typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method includes the reaction of 1,1-difluoro-2-bromoethane with a strong base to generate the difluorocarbene, which then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-1,1-difluoropropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Ring-Opening Reactions: Due to the ring strain in the cyclopropane ring, it can undergo ring-opening reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Oxidation: Oxidizing agents such as KMnO4 or CrO3.
Reduction: Reducing agents like LiAlH4 or H2 with a catalyst.
Major Products:
- Substitution reactions yield substituted cyclopropanes.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield alkanes .
Scientific Research Applications
(3-Bromo-1,1-difluoropropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-1,1-difluoropropyl)cyclopropane involves its reactivity due to the presence of the bromine and fluorine atoms. These atoms influence the electron distribution in the molecule, making it susceptible to nucleophilic attacks and other chemical transformations. The cyclopropane ring strain also contributes to its reactivity, facilitating ring-opening reactions under specific conditions .
Comparison with Similar Compounds
(3-Bromo-1,1,1-trifluoropropane): Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
1,1-Difluorocyclopropane: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Cyclopropane: The parent compound without any halogen substitutions, exhibiting different chemical behavior.
Uniqueness: (3-Bromo-1,1-difluoropropyl)cyclopropane is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H9BrF2 |
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Molecular Weight |
199.04 g/mol |
IUPAC Name |
(3-bromo-1,1-difluoropropyl)cyclopropane |
InChI |
InChI=1S/C6H9BrF2/c7-4-3-6(8,9)5-1-2-5/h5H,1-4H2 |
InChI Key |
KWVHNNZTQNEZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCBr)(F)F |
Origin of Product |
United States |
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